Cas no 95091-91-1 (N-methoxy-N-methylpyridine-3-carboxamide)

N-methoxy-N-methylpyridine-3-carboxamide structure
95091-91-1 structure
상품 이름:N-methoxy-N-methylpyridine-3-carboxamide
CAS 번호:95091-91-1
MF:C8H10N2O2
메가와트:166.177201747894
MDL:MFCD11847417
CID:1012014
PubChem ID:10558996

N-methoxy-N-methylpyridine-3-carboxamide 화학적 및 물리적 성질

이름 및 식별자

    • N-methoxy-N-methylnicotinamide
    • N-methoxy-N-methylpyridine-3-carboxamide
    • 3-Pyridinecarboxamide, N-methoxy-N-methyl-
    • N - Methoxy - N - Methylpyridine - 3 - carboxaMide
    • N-methyl-N-methoxy-nicotinamide
    • KFEZCMOHRDCFIQ-UHFFFAOYSA-N
    • 6336AC
    • N-Methoxy-N-methyl-3-pyridinecarboxamide
    • N-Methoxy-N-methyl-3-pyridinecarboxamide (ACI)
    • F1903-0200
    • SB53967
    • MFCD11847417
    • M3099
    • AKOS008953236
    • DTXCID50392487
    • DTXSID50441666
    • SCHEMBL434252
    • CS-0044200
    • DB-335377
    • EN300-200428
    • VDA09191
    • AS-10408
    • Y10185
    • 95091-91-1
    • SY224287
    • MDL: MFCD11847417
    • 인치: 1S/C8H10N2O2/c1-10(12-2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3
    • InChIKey: KFEZCMOHRDCFIQ-UHFFFAOYSA-N
    • 미소: O=C(N(C)OC)C1C=CC=NC=1

계산된 속성

  • 정밀분자량: 166.074227566g/mol
  • 동위원소 질량: 166.074227566g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 161
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 42.4
  • 소수점 매개변수 계산 참조값(XlogP): -0.4

N-methoxy-N-methylpyridine-3-carboxamide 보안 정보

N-methoxy-N-methylpyridine-3-carboxamide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114840-1g
N-methoxy-N-methylnicotinamide
95091-91-1 97%
1g
¥64.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114840-5g
N-methoxy-N-methylnicotinamide
95091-91-1 97%
5g
¥185.00 2024-04-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M3099-5G
N-Methoxy-N-methylnicotinamide
95091-91-1 >96.0%(GC)
5g
¥470.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N41530-250mg
N-methoxy-N-methylnicotinamide
95091-91-1 95%
250mg
¥668.0 2022-04-27
Life Chemicals
F1903-0200-2.5g
N-methoxy-N-methylpyridine-3-carboxamide
95091-91-1 95%
2.5g
$822.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N41530-5g
N-methoxy-N-methylnicotinamide
95091-91-1 95%
5g
¥2168.0 2022-04-27
abcr
AB420756-1 g
N-Methoxy-N-methylpyridine-3-carboxamide, 95%; .
95091-91-1 95%
1g
€78.90 2023-04-24
Life Chemicals
F1903-0200-1g
N-methoxy-N-methylpyridine-3-carboxamide
95091-91-1 95%
1g
$411.0 2023-09-07
TRC
B427480-250mg
N-methoxy-N-methylnicotinamide
95091-91-1
250mg
$ 185.00 2022-06-07
Enamine
EN300-200428-2.5g
N-methoxy-N-methylpyridine-3-carboxamide
95091-91-1
2.5g
$949.0 2023-09-16

N-methoxy-N-methylpyridine-3-carboxamide 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Dichloromethane ;  5 min, 0 °C
1.2 Reagents: Diisopropylethylamine ;  0 °C
1.3 Reagents: Phosphorus oxychloride ;  0 °C; 0 °C → rt; 3 h, rt; rt → 0 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
참조
Facile one-pot synthesis of weinreb amides from carboxylic acids with POCL3
Lakkakula, Ravi; Roy, Arnab; Mukkanti, Khagga; Narender, Mendu, World Journal of Pharmaceutical Research, 2019, 8, 824-835

합성회로 2

반응 조건
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Triethylamine ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
참조
A CO2-Catalyzed Transamidation Reaction
Yang, Yang ; Liu, Jian; Kamounah, Fadhil S.; Ciancaleoni, Gianluca ; Lee, Ji-Woong, Journal of Organic Chemistry, 2021, 86(23), 16867-16881

합성회로 3

반응 조건
1.1 Reagents: Triethylamine ,  Dicyclohexylcarbodiimide Solvents: Dichloromethane
참조
Synthesis of nornicotine, nicotine and other functionalized derivatives using solid-supported reagents and scavengers
Baxendale, Ian R.; Brusotti, Gloria; Matsuoka, Masato; Ley, Steven V., Journal of the Chemical Society, 2002, (2), 143-154

합성회로 4

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  12 h, 3 bar, 105 °C
참조
An efficient synthesis of Weinreb amides and ketones via palladium nanoparticles on ZIF-8 catalysed carbonylative coupling
Thanh Dang, Tuan; Chen, Anqi; Majeed Seayad, Abdul, RSC Advances, 2014, 4(57), 30019-30027

합성회로 5

반응 조건
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  1 h, 90 °C
참조
One-Pot Direct Synthesis of Weinreb Amides From Aryl and Hetero Aryl Halides Using Co2(CO)8 as an Effective CO Source Under Conventional Thermal Heating
Baburajan, Poongavanam; Elango, Kuppanagounder P., Synthetic Communications, 2015, 45(4), 531-538

합성회로 6

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C
1.2 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
참조
Divergent stereochemical outcomes in the insertion of donor/donor carbenes into the C-H bonds of stereogenic centers
Dishman, Sarah N.; Laconsay, Croix J.; Fettinger, James C.; Tantillo, Dean J.; Shaw, Jared T., Chemical Science, 2022, 13(4), 1030-1036

합성회로 7

반응 조건
1.1 Reagents: Triethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  75 h, rt
참조
Discovery of CYT997: a structurally novel orally active microtubule targeting agent
Burns, Christopher J.; Harte, Michael F.; Bu, Xianyong; Fantino, Emmanuelle; Joffe, Max; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(16), 4639-4642

합성회로 8

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  20 min, 120 °C
참조
Mo(CO)6 as a Solid CO Source in the Synthesis of Aryl/Heteroaryl Weinreb Amides under Microwave-Enhanced Condition
Ningegowda, Raghu; Bhaskaran, Savitha; Sajith, Ayyiliath M.; Aswathanarayanappa, Chandrashekar; Padusha, M. Syed Ali; et al, Australian Journal of Chemistry, 2017, 70(1), 44-51

합성회로 9

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
One-Pot Assembly and Synthetic Applications of Geminal Acyl/Alkoxy Tetrasubstituted Allenes
Bergstrom, Benjamin D.; Toth-Williams, Garrett; Lo, Anna ; Toman, Jeffrey W.; Fettinger, James. C. ; et al, Journal of Organic Chemistry, 2022, 87(18), 12175-12181

합성회로 10

반응 조건
1.1 Reagents: Triethylamine ,  Triphosgene Solvents: Dichloromethane ;  0 °C; rt
참조
Direct synthesis of Weinreb amides from carboxylic acids using triphosgene
Han, Ki-Jong; Kim, Misoo, Letters in Organic Chemistry, 2007, 4(1), 20-22

합성회로 11

반응 조건
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  18 h, 90 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Synthesis and antiproliferative activity of pyridinylcarbonylpyrimidines against melanoma cell line
Ahn, Hyemi; Lee, Jun A.; Kim, Hwan; Oh, Chang-Hyun; Lee, So Ha; et al, Bulletin of the Korean Chemical Society, 2011, 32(4), 1209-1214

합성회로 12

반응 조건
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 4 h, rt
참조
Preparation of heterocyclic compounds with affinity to muscarinic receptors
, World Intellectual Property Organization, , ,

합성회로 13

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 h, 0 °C; overnight, 0 °C → rt
1.2 Reagents: Water
참조
Analogues of Fenarimol Are Potent Inhibitors of Trypanosoma cruzi and Are Efficacious in a Murine Model of Chagas Disease
Keenan, Martine; Abbott, Michael J.; Alexander, Paul W.; Armstrong, Tanya; Best, Wayne M.; et al, Journal of Medicinal Chemistry, 2012, 55(9), 4189-4204

합성회로 14

반응 조건
1.1 Reagents: Thionyl chloride ;  1 h, 90 °C; 90 °C → rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1.5 h, rt
참조
Gold(I)-Catalyzed Nucleophilic Allylation of Azinium Ions with Allylboronates
O'Brien, Luke; Argent, Stephen P. ; Ermanis, Kristaps ; Lam, Hon Wai, Angewandte Chemie, 2022, 61(22),

합성회로 15

반응 조건
1.1 Reagents: Oxalyl chloride ,  Diphenylcyclopropenone Solvents: Dichloromethane
1.2 Reagents: Diisopropylethylamine ;  rt
1.3 Solvents: Dichloromethane ;  rt
참조
One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent
M, Shekharappa; Kumar L, Roopesh; Sureshbabu, Vommina V., Synthetic Communications, 2019, 49(6), 790-798

합성회로 16

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C
1.2 0 °C; 0 °C → rt; 23 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
참조
Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C-H insertion of donor/donor carbenes
Nickerson, Leslie A.; Bergstrom, Benjamin D.; Gao, Mingchun; Shiue, Yuan-Shin; Laconsay, Croix J.; et al, Chemical Science, 2020, 11(2), 494-498

합성회로 17

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane
1.2 Reagents: Pivaloyl chloride
1.3 -
1.4 Reagents: Triethylamine
참조
Convenient conversion of acids to Weinreb's amides
Raghuram, T.; Vijaysaradhi, S.; Singh, Indrapal; Singh, Jaimala, Synthetic Communications, 1999, 29(18), 3215-3219

합성회로 18

반응 조건
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  rt; 25 °C
참조
Design, synthesis and biological evaluation of anti-pancreatic cancer activity of plinabulin derivatives based on the co-crystal structure
Fu, Zhangyu; Hou, Yingwei; Ji, Cunpeng; Ma, Mingxu; Tian, Zhenhua; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 2061-2072

합성회로 19

반응 조건
1.1 Reagents: Triethylamine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile
참조
Observations on the DDQ oxidation of 1-acyldihydropyridines - a synthetic application
Wallace, Debra J.; Gibb, Andrew D.; Cottrell, Ian F.; Kennedy, Derek J.; Brands, Karel M. J.; et al, Synthesis, 2001, (12), 1784-1789

합성회로 20

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
참조
Preparation of pyridinylpropanoic acid derivatives as αvβ3 and αvβ5 integrin inhibitors
, World Intellectual Property Organization, , ,

N-methoxy-N-methylpyridine-3-carboxamide Raw materials

N-methoxy-N-methylpyridine-3-carboxamide Preparation Products

N-methoxy-N-methylpyridine-3-carboxamide 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:95091-91-1)N-methoxy-N-methylpyridine-3-carboxamide
A1054450
순결:99%
재다:100g
가격 ($):266.0